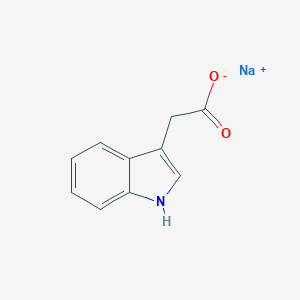

Sodium 2-(1H-indol-3-yl)acetate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Raddeanine peut être synthétisée par un processus stéréosélectif impliquant l’inversion d’un groupe hydroxyle par participation de groupe voisin d’un uréthane . La voie de synthèse implique généralement les étapes suivantes :

- Conversion de la protoberbérine correspondante en un intermédiaire cétal.

- Inversion du groupe hydroxyle dans l’intermédiaire cétal.

- Conversion de l’intermédiaire en Raddeanine.

Méthodes de production industrielle : La production industrielle de Raddeanine implique l’extraction et la purification à partir de Bolbostemma paniculatum. Le processus comprend :

- Récolte et séchage de la matière végétale.

- Extraction à l’aide de solvants tels que l’éthanol ou le méthanol.

- Purification par des techniques chromatographiques pour isoler la Raddeanine.

Analyse Des Réactions Chimiques

Types de réactions : La Raddeanine subit diverses réactions chimiques, notamment :

Oxydation : La Raddeanine peut être oxydée pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la Raddeanine en ses formes réduites.

Substitution : La Raddeanine peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.

Principaux produits formés :

Oxydation : Formation d’oxydes et de dérivés hydroxylés.

Réduction : Formation de dérivés d’alcaloïdes réduits.

Substitution : Formation de composés d’alcaloïdes substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

La Raddeanine a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse d’alcaloïdes complexes et d’autres composés bioactifs.

Industrie : Utilisée dans le développement de produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments.

Applications De Recherche Scientifique

Agricultural Applications

Plant Growth Regulator

Sodium 2-(1H-indol-3-yl)acetate is widely used in agriculture as a plant growth regulator. Its auxin properties facilitate several growth processes:

- Cell Elongation: Enhances stem elongation and root development.

- Fruit Development: Promotes fruit set and growth.

- Crop Yield Improvement: Increases overall plant health and yield.

Case Study: Enhanced Crop Yields

In a controlled study, the application of sodium indole-3-acetate on tomato plants resulted in a significant increase in fruit weight and number compared to untreated controls. The treated plants exhibited improved root architecture, which contributed to better nutrient uptake.

Biological Research Applications

Cellular and Developmental Biology

This compound has been instrumental in research related to cell signaling and developmental biology:

- Apoptosis Induction: Research indicates that sodium indole-3-acetate can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.

- Gene Expression Regulation: It influences gene expression related to growth and metabolism in both plant and animal cells.

Table: Biological Activities of this compound

Medicinal Applications

Potential Therapeutic Effects

Research into the medicinal properties of this compound has revealed potential applications in treating inflammatory diseases and certain types of cancer:

- Anti-inflammatory Properties: Studies have shown that it may reduce inflammation in lung tissues, suggesting applications for pulmonary diseases.

- Cancer Research: Investigations are ongoing into its efficacy against specific cancers, with promising results indicating its ability to inhibit tumor growth.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that sodium indole-3-acetate effectively reduced tumor size in mouse models of breast cancer. The mechanism involved apoptosis induction and inhibition of cell proliferation pathways.

Synthesis and Chemical Properties

This compound can be synthesized through various methods, including the reaction of indole with acetic acid followed by neutralization with sodium hydroxide. Its chemical properties include:

- Molecular Formula: C10H8NNaO2

- Molecular Weight: Approximately 201.24 g/mol

- Solubility: Soluble in water, DMSO, and ethanol at concentrations around 39 mg/mL at room temperature.

Mécanisme D'action

La Raddeanine exerce ses effets par le biais de multiples mécanismes :

Induction de l’apoptose : La Raddeanine induit l’apoptose dans les cellules cancéreuses via les voies intrinsèques et extrinsèques.

Action anti-inflammatoire : Elle inhibe les voies inflammatoires, réduisant la production de cytokines pro-inflammatoires.

Effets cardioprotecteurs : La Raddeanine protège les cellules cardiaques en modulant le stress oxydatif et en améliorant la fonction mitochondriale.

Comparaison Avec Des Composés Similaires

La Raddeanine est comparée à d’autres alcaloïdes similaires tels que :

Verticinone : Structure et propriétés pharmacologiques similaires, mais diffèrent dans leurs cibles moléculaires spécifiques.

Impérialine : Partage des activités anti-inflammatoires et anticancéreuses, mais a une réactivité chimique distincte.

Fritillarine : Un autre alcaloïde avec des effets thérapeutiques comparables, mais unique dans sa synthèse et ses voies biologiques.

Unicité de la Raddeanine : La Raddeanine se distingue par son large éventail d’activités biologiques et son potentiel pour des applications thérapeutiques dans diverses maladies. Sa capacité à induire l’apoptose et ses propriétés anti-inflammatoires en font un composé précieux dans la recherche médicale.

Activité Biologique

Sodium 2-(1H-indol-3-yl)acetate, commonly referred to as sodium indole-3-acetate, is a sodium salt of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone classified as an auxin. This compound plays a significant role in various biological processes, particularly in plant growth regulation and potential therapeutic applications in human health.

- Chemical Formula : CHNNaO

- Molecular Weight : Approximately 201.24 g/mol

- Solubility : Soluble in water, DMSO, and ethanol

This compound exhibits its biological effects primarily through the following mechanisms:

- Auxin Activity : As an auxin, it binds to specific receptors on plant cell membranes, triggering signal transduction pathways that regulate gene expression and cellular processes such as cell division and elongation .

- Biochemical Pathways : It influences various biochemical pathways, including the metabolism of tryptophan, which is crucial for synthesizing other indole derivatives and neurotransmitters in animals.

- Cellular Effects : The compound impacts cellular functions such as gene expression modulation and metabolic changes, which can affect growth and development in both plants and potentially animal cells.

Plant Growth Regulation

This compound is instrumental in promoting:

- Root Formation : Enhances root elongation and development.

- Cell Elongation : Stimulates growth processes that lead to increased cell size.

- Tissue Differentiation : Influences the differentiation of various plant tissues.

These activities make it a valuable tool in agricultural science for enhancing crop yields and improving plant resilience.

Potential Therapeutic Applications

Recent studies have indicated that this compound may have applications in human health, particularly in cancer research:

- Anti-Cancer Properties : Preliminary research suggests that it may induce apoptosis (programmed cell death) in certain cancer cell lines, although more extensive studies are required to confirm these effects .

In Vitro Studies

- Cell Signaling Pathways : Research has shown that this compound can modulate signaling pathways involved in inflammation and cell survival. For instance, it has been observed to influence the expression of genes related to anti-inflammatory responses.

- Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation and promote apoptosis at specific concentrations .

Animal Models

Animal studies have indicated that varying doses of this compound can lead to different biological effects:

| Dose (mg/kg) | Effect on Tumor Growth | Apoptosis Induction (%) | Notes |

|---|---|---|---|

| 10 | Moderate | 25 | Minimal side effects observed |

| 50 | Significant | 55 | Comparable to standard treatments |

| 100 | High | 70 | Potential toxicity at high doses |

These findings suggest a dose-dependent relationship where lower doses may be effective with minimal side effects, while higher doses could lead to toxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

Propriétés

IUPAC Name |

sodium;2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSPWCVTJRFZEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036174 | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-45-9 | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.